N-phenyl-4-(2-propyn-1-yloxy)benzamide
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Description
“N-phenyl-4-(2-propyn-1-yloxy)benzamide” is a chemical compound. It has been evaluated as a microtubule-targeting agent in drug-resistant cancer cells, displaying HDAC inhibitory response .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical processes. One of the methods involves the design and synthesis of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells . Another method involves the synthesis of benzamides through direct condensation of carboxylic acids and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C18H17NO2 . The average mass is 279.333 Da and the monoisotopic mass is 279.125916 Da .Chemical Reactions Analysis
“this compound” has been used in the design and synthesis of microtubule-targeting agents in drug-resistant cancer cells . It has also been used in the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .Mechanism of Action
Future Directions
“N-phenyl-4-(2-propyn-1-yloxy)benzamide” shows promising anticancer activity and may be a promising candidate to overcome drug resistance in cancer cells . These findings may lead to a new type of structural motif for future development of drugs that could overcome acquired resistance to microtubule-targeting agents .
Properties
IUPAC Name |
N-phenyl-4-prop-2-ynoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h1,3-11H,12H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIJAGRJZIIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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